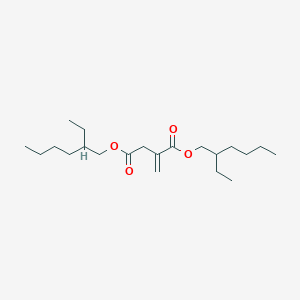

Bis(2-ethylhexyl) methylenesuccinate

概要

説明

Bis(2-ethylhexyl) methylenesuccinate: is an organic compound with the molecular formula C21H38O4 and a molecular weight of 354.5240 g/mol . It is also known by its IUPAC name, Butanedioic acid, 2-methylene, di(2-ethylhexyl) ester . This compound is primarily used in various industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: Bis(2-ethylhexyl) methylenesuccinate can be synthesized through the esterification of 2-methylene butanedioic acid with 2-ethylhexanol . The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted at elevated temperatures to increase the reaction rate. The product is then purified through distillation to remove any unreacted starting materials and by-products .

化学反応の分析

Types of Reactions: Bis(2-ethylhexyl) methylenesuccinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various ester derivatives.

科学的研究の応用

Chemistry: Bis(2-ethylhexyl) methylenesuccinate is used as a monomer in copolymerization reactions to produce various polymers with unique properties .

Biology and Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

作用機序

The mechanism of action of bis(2-ethylhexyl) methylenesuccinate involves its interaction with molecular targets through ester linkages. The compound can undergo hydrolysis to release the active components, which then interact with specific molecular pathways . The ester groups can also participate in hydrogen bonding and van der Waals interactions, contributing to the compound’s overall activity .

類似化合物との比較

Di(2-ethylhexyl) phthalate (DEHP): A commonly used plasticizer with similar ester groups.

Bis(2-ethylhexyl) adipate (DEHA): Another plasticizer with similar chemical properties.

Uniqueness: Bis(2-ethylhexyl) methylenesuccinate is unique due to its methylene group, which provides additional reactivity and versatility in chemical reactions compared to other similar compounds .

生物活性

Bis(2-ethylhexyl) methylenesuccinate (BEHM) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of BEHM, focusing on its antibacterial, larvicidal, and antimutagenic properties, as well as its effects on various biological systems.

Chemical Structure and Properties

BEHM is an ester derived from methylenesuccinic acid and 2-ethylhexanol. Its chemical formula is , and it is classified under the category of phthalate esters, which are known for their diverse biological activities.

Antibacterial Activity

Recent studies have demonstrated the antibacterial potential of BEHM. Research indicates that BEHM exhibits significant inhibitory effects against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) : The MIC of BEHM against certain pathogens has been reported to be in the low ppm range, indicating potent antibacterial activity.

- Mechanism of Action : The compound may disrupt bacterial cell membranes or interfere with metabolic processes, although specific mechanisms require further elucidation.

Larvicidal Activity

BEHM has shown promising results in larvicidal assays:

- Culex quinquefasciatus : In a study, BEHM demonstrated a 100% mortality rate at a concentration of 250 ppm after 72 hours. The calculated LC50 was 67.03 ppm, indicating high toxicity towards larval stages of this mosquito species .

- Acetylcholinesterase Inhibition : The compound exhibited significant inhibition of acetylcholinesterase (AChE) activity in larvae, with inhibition percentages increasing with concentration (up to 75.33% at 250 ppm) .

Antimutagenic Activity

BEHM has been investigated for its antimutagenic properties:

- In Vitro Studies : Research has shown that BEHM can inhibit mutations induced by various mutagens in Salmonella typhimurium strains. For example, it demonstrated over 85% inhibition of revertants in strain TA98 at specific concentrations .

- Mechanism : The antimutagenic activity is thought to arise from its ability to act as a nucleophile against electrophilic mutagens, thereby preventing DNA damage .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Concentration Range |

|---|---|---|

| Antibacterial | Significant inhibition of bacterial growth | Low ppm |

| Larvicidal | 100% mortality in Culex larvae | 250 ppm |

| AChE Inhibition | Up to 75.33% inhibition | 50 - 250 ppm |

| Antimutagenic | Over 85% inhibition in S. typhimurium | Specific concentrations |

Case Study: Antibacterial Efficacy

A study published in October 2022 highlighted the antibacterial effects of BEHM isolated from Lactiplantibacillus plantarum. The compound showed effective antibacterial action against common pathogens, suggesting potential applications in pharmaceuticals .

Case Study: Larvicidal Potential

Another investigation into the larvicidal properties of BEHM found that exposure to the compound resulted in significant mortality rates among mosquito larvae. This study emphasizes the potential use of BEHM as a biocontrol agent against vector-borne diseases .

特性

IUPAC Name |

bis(2-ethylhexyl) 2-methylidenebutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O4/c1-6-10-12-18(8-3)15-24-20(22)14-17(5)21(23)25-16-19(9-4)13-11-7-2/h18-19H,5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNRQCGWXXLTIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CC(=C)C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293917 | |

| Record name | Bis(2-ethylhexyl) Itaconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2287-83-4 | |

| Record name | 2287-83-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(2-ethylhexyl) Itaconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the solvent environment influence the polymerization of Bis(2-ethylhexyl) itaconate?

A: Research suggests that polar solvents can significantly impact the polymerization rate and molecular weight of resulting poly(Bis(2-ethylhexyl) itaconate) []. Studies utilizing electron spin resonance (ESR) revealed that the propagation rate constant (kp) of Bis(2-ethylhexyl) itaconate polymerization is lower in more polar solvents []. This effect is attributed to the increased affinity of polar solvents for the propagating polymer chain, potentially leading to decreased reactivity.

Q2: What unique polymerization behavior does Bis(2-ethylhexyl) itaconate exhibit during copolymerization?

A: Bis(2-ethylhexyl) itaconate demonstrates a "penultimate effect" during copolymerization with N-cyclohexylmaleimide []. This means that the reactivity of the propagating radical is influenced not only by the terminal monomer unit but also by the penultimate (second-to-last) unit in the growing polymer chain []. This effect was observed through both kinetic studies and ESR analysis of the copolymerization process.

Q3: Can Bis(2-ethylhexyl) itaconate be utilized to create bio-based thermoplastic elastomers, and if so, how?

A: Yes, Bis(2-ethylhexyl) itaconate holds promise for developing bio-based thermoplastic elastomers []. Researchers successfully synthesized well-defined poly(Bis(2-ethylhexyl) itaconate) using Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization []. Furthermore, by employing sequential block copolymerization with itaconic acid imides, they created triblock copolymers featuring soft poly(Bis(2-ethylhexyl) itaconate) segments and hard poly(itaconimide) segments []. This block architecture is characteristic of thermoplastic elastomers.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。